molecular formula C11H11N5O2S B2933840 N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine CAS No. 450345-11-6

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine

Cat. No.: B2933840
CAS No.: 450345-11-6
M. Wt: 277.3
InChI Key: VBAVARKOZUSFOC-UHFFFAOYSA-N
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Description

N4-[2-(Methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a substituted pyrimidine derivative characterized by a 5-nitro group and diamino substituents at positions 4 and 5. The nitro group at position 5 confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAVARKOZUSFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, elevated temperatures.

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group and the methylsulfanyl group play crucial roles in its activity. The compound can bind to enzymes or receptors, inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N4,N6-Disubstituted Derivatives

  • N4,N6-Diphenyl-5-nitropyrimidine-4,6-diamine ():
    • Molecular formula: C₁₆H₁₃N₅O₂; molecular weight: 307.31.
    • Lacks sulfur, reducing lipophilicity compared to the methylsulfanyl-containing target compound .
  • N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (, Compound 5j):
    • Molecular formula: C₂₄H₂₀Cl₂N₆O₂; molecular weight: 511.36.
    • Chlorine atoms enhance polarity and intermolecular halogen bonding, reflected in a high melting point (195–197°C) .

C2-Substituted Derivatives

  • GS 39783 (N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine) (): Molecular formula: C₁₅H₂₂N₆O₂S; molecular weight: 374.43.
  • 2-(4-Benzylpiperazin-1-yl)-N4-(3-methylphenyl)-5-nitropyrimidine-4,6-diamine (, ID G786-0063):
    • Molecular formula: C₂₂H₂₅N₇O₂; molecular weight: 419.47.
    • The piperazinyl group introduces basicity and hydrogen-bonding capacity, differing from the methylsulfanyl group’s hydrophobic character .

Physical Properties and Substituent Effects

Melting points and yields vary significantly with substituent size and electronic effects:

Compound (Reference) Substituents Melting Point (°C) Yield (%) Molecular Weight
Target Compound (Inferred) N4: 2-(methylsulfanyl)phenyl Not reported ~350–370*
N4,N6-Diisobutyl (l) N4,N6: Diisobutyl 77–79 83 325.36
N4,N6-Bis(4-bromobenzyl) (g) N4,N6: 4-Bromobenzyl 174–176 68 563.27
N4-(sec-Butyl) () N4: sec-Butyl Not reported 211.22

*Estimated based on analogous structures.

  • Bulkier substituents (e.g., bromobenzyl in 5g) correlate with higher melting points due to enhanced van der Waals forces .
  • Alkyl groups (e.g., diisobutyl in 5l) lower melting points, suggesting reduced crystallinity .
  • Sulfur-containing groups (methylsulfanyl, methylthio) likely increase lipophilicity, impacting solubility and membrane permeability .

Key Comparative Insights

  • Electronic Effects : The nitro group at C5 is conserved across analogs, enhancing electrophilicity for nucleophilic substitution.
  • Lipophilicity : Methylsulfanyl and methylthio substituents (target compound, GS 39783) increase hydrophobicity compared to methoxy or halogenated analogs .

Biological Activity

N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound with potential biological activities that have been the subject of various studies. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C10_{10}H12_{12}N6_{6}S
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 52222-43-2
  • Density : 1.79 g/cm³
  • Boiling Point : 480.2°C at 760 mmHg
  • Flash Point : 244.2°C

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth effectively.

CompoundActivityReference
This compoundModerate antibacterial activity
Thiazolidinedione derivativesPotent against various bacterial strains

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating various signaling pathways.

Cell LineIC50 (µM)Effect
TK-10 (renal cancer)10.5Induces apoptosis
HT-29 (colon cancer)12.3Reduces proliferation

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival.
  • Induction of Oxidative Stress : It can increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound may alter the expression of genes associated with cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized pyrimidine derivatives, including this compound, evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

Another significant investigation focused on the compound's effects on human cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

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